2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol
Description
Properties
Molecular Formula |
C10H13BrFNO |
|---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-6-bromo-4-fluorophenol |
InChI |
InChI=1S/C10H13BrFNO/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,9,14H,13H2,1-2H3 |
InChI Key |
QUEIBLWVXSQLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CC(=C1)F)Br)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol typically involves multiple steps. One common method starts with the bromination and fluorination of a phenol derivative, followed by the introduction of the amino group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the bromine or fluorine atoms, leading to dehalogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Analogs
Three closely related compounds are compared below:
Structural and Functional Differences
Halogen Substitution: Compound A and B share bromine at the 6-position and fluorine at the 4-position, but Compound C replaces bromine with chlorine at the 4-position and shifts fluorine to the 5-position. Bromine’s larger atomic radius (1.85 Å vs. The 5-fluoro substitution in Compound C may alter electronic effects on the phenol ring, reducing acidity compared to the 4-fluoro in A and B due to resonance disruption.
Aminoalkyl Chain Variations: Compound B features a longer 3-methylbutyl chain, increasing steric bulk and lipophilicity compared to the 2-methylpropyl group in A and C. This could affect binding affinity in target proteins or solubility in aqueous media.
Physicochemical Properties: Molecular Weight: Compound B (276.15 g/mol) is heavier than A (inferred similar) and C (217.67 g/mol), primarily due to the extended aminoalkyl chain. Acidity: The phenolic -OH group in A and B is expected to be more acidic (pKa ~8–10) than in C due to stronger electron-withdrawing effects from 4-fluoro vs. 5-fluoro substitution.
Research Implications and Limitations
- Knowledge Gaps: Experimental data on solubility, logP, and biological activity are absent, highlighting the need for further characterization.
Biological Activity
2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol is a compound of interest due to its unique chemical structure and potential biological activities. With a molecular formula of C10H12BrFNO and a molecular weight of 253.14 g/mol, this compound features a phenolic structure with halogen substituents that may influence its reactivity and interactions within biological systems. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Amino Group : Facilitates interactions with various biological targets.
- Bromine and Fluorine Substituents : These halogen atoms enhance the electronic properties, potentially affecting the compound's reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating specific enzymes and receptors involved in cellular signaling pathways. Key areas of interest include:
- Inflammation Pathways : The compound may influence pathways related to inflammation, suggesting potential applications in treating inflammatory diseases.
- Apoptosis Regulation : It has been observed to affect apoptotic pathways, indicating its role in cell survival and death mechanisms.
The mechanism by which this compound exerts its effects involves:
- Enzyme Modulation : The compound can modulate the activity of key enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with specific receptors that regulate cellular responses such as proliferation and apoptosis.
Research Findings
Recent studies have explored the biological effects of this compound through various experimental approaches. Below is a summary of significant findings:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Cancer Cell Line Studies : In vitro studies on KARPAS422 cell lines showed that derivatives of this compound exhibited potent growth inhibition, supporting its potential as an anticancer agent.
- IC50 Values : Specific derivatives demonstrated IC50 values in the low nanomolar range, indicating high potency.
- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation, suggesting its therapeutic potential in inflammatory conditions.
Q & A
Basic: How can the crystal structure of 2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol be determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure Solution: Employ SHELXT (for space group determination and initial phase solution) .
- Refinement: Use SHELXL for anisotropic refinement of heavy atoms (Br, F) and hydrogen-bonding networks. Address disorder in the 1-amino-2-methylpropyl group using PART instructions .
- Validation: Check for R-factor convergence (<5%), reasonable displacement parameters, and compliance with Hirshfeld surface analysis .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
Combine multiple techniques for unambiguous identification:
- NMR:
- ¹H NMR: Expect aromatic protons at δ 6.5–7.5 ppm (split due to Br/F para-substitution) and methyl groups at δ 1.2–1.5 ppm.
- ¹³C NMR: Bromine and fluorine substituents deshield adjacent carbons (e.g., C-Br ~110 ppm, C-F ~160 ppm).
- IR: Look for O-H (phenolic) stretch ~3200–3400 cm⁻¹ and N-H (amine) ~3300 cm⁻¹.
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and F (monoisotopic).
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., Br-substituted carbon) .
- Solvent Effects: Use the Polarizable Continuum Model (PCM) to simulate reaction kinetics in polar aprotic solvents (e.g., DMF).
- Transition-State Analysis: Locate TS structures for bromine displacement using QST2/QST3 methods. Compare activation energies with experimental kinetic data.
Advanced: How to resolve contradictions in crystallographic data, such as anomalous thermal parameters for the methylpropyl group?
Methodological Answer:
- Disorder Modeling: In SHELXL, split the methylpropyl chain into two conformers (PART 1/2) and refine occupancy ratios .
- Twinned Data: Test for twinning using ROTAX/PLATON. Apply TWIN/BASF instructions if twinning is detected .
- Complementary Techniques: Validate with solid-state NMR or Raman spectroscopy to confirm dynamic disorder vs. static lattice defects .
Basic: What synthetic routes are feasible for introducing the 1-amino-2-methylpropyl substituent?
Methodological Answer:
- Mannich Reaction: React phenol with formaldehyde and 2-methylpropylamine under acidic conditions (HCl, 60°C). Monitor pH to avoid over-alkylation.
- Reductive Amination: Use NaBH₃CN to reduce imine intermediates formed between 6-bromo-4-fluorophenol and 2-methylpropylaldehyde .
- Protection/Deprotection: Temporarily protect the phenolic -OH with TBSCl to prevent side reactions during amine coupling .
Advanced: How to design assays for evaluating its antimicrobial activity against drug-resistant strains?
Methodological Answer:
- Microdilution Assay: Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli ESBL) strains. Prepare stock solutions in DMSO (≤1% v/v).
- Synergy Studies: Combine with β-lactam antibiotics (e.g., ampicillin) to assess potentiation effects. Use checkerboard assays to calculate FIC indices.
- Mechanistic Probes: Perform time-kill curves and membrane permeability assays (propidium iodide uptake) to differentiate bactericidal vs. bacteriostatic activity .
Advanced: How does the bromo-fluoro substitution pattern influence electronic properties?
Methodological Answer:
- Hammett Analysis: Calculate σ values for Br (σₚ = +0.23) and F (σₚ = +0.06) to predict electron-withdrawing effects on phenolic acidity (pKa ~8–9).
- Electrostatic Potential Maps: Generate via DFT to visualize charge distribution. Fluorine’s electronegativity polarizes the ring, enhancing Br’s leaving-group ability.
- UV-Vis Spectroscopy: Compare λₘₐₓ shifts in polar solvents to quantify solvatochromism related to substituent electronic effects .
Basic: What precautions are necessary for handling this hygroscopic compound?
Methodological Answer:
- Storage: Keep under inert gas (Ar/N₂) in sealed vials with desiccants (e.g., molecular sieves).
- Solvent Choice: Use anhydrous DMF or THF for reactions. Pre-dry glassware at 120°C.
- Stability Tests: Monitor decomposition via TLC or HPLC under varying humidity/temperature conditions .
Advanced: How to analyze regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Competitive Experiments: React equimolar aryl bromides (e.g., 6-bromo vs. 4-fluoro positions) with phenylboronic acid. Quantify product ratios via GC-MS.
- DFT Transition States: Compare activation barriers for oxidative addition at Br (lower barrier due to stronger C-Br bond vs. C-F).
- Catalyst Screening: Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 to assess steric/electronic effects on selectivity .
Advanced: What strategies validate the compound’s role as a kinase inhibitor scaffold?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with H-bonds to the phenol -OH and amine groups.
- Enzymatic Assays: Measure IC₅₀ values against purified kinases using ADP-Glo™ luminescence. Include staurosporine as a positive control.
- Resistance Profiling: Test against mutant kinases (e.g., T790M EGFR) to evaluate scaffold flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
